N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine
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Overview
Description
N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine can be achieved through a multi-step process involving the formation of key intermediates. One common method involves the condensation of 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde with isopropylamine under controlled conditions to form the desired product. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the condensation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can enhance the yield and purity of the final product. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Halogenating agents, alkylating agents; reactions may require catalysts such as acids or bases.
Major Products Formed
The major products formed from these reactions include pyrazole oxides, reduced pyrazole derivatives, and substituted pyrazole compounds, each with distinct chemical and physical properties .
Scientific Research Applications
N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine has a wide range of scientific research applications:
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of drugs targeting various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals and other industrial products due to its versatile chemical properties
Mechanism of Action
The mechanism of action of N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with microbial cell membranes or proteins may contribute to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde
- 1-isopropyl-3-methyl-1H-pyrazole-4-amine
- 3-methyl-1H-pyrazole-4-carboxylic acid
Uniqueness
N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine stands out due to its unique combination of functional groups, which impart distinct chemical reactivity and biological activity. Its dual pyrazole structure allows for diverse interactions with molecular targets, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C13H21N5 |
---|---|
Molecular Weight |
247.34 g/mol |
IUPAC Name |
N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-propan-2-ylpyrazol-4-amine |
InChI |
InChI=1S/C13H21N5/c1-5-17-8-12(11(4)16-17)6-14-13-7-15-18(9-13)10(2)3/h7-10,14H,5-6H2,1-4H3 |
InChI Key |
WCQLTDMADVVRME-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)CNC2=CN(N=C2)C(C)C |
Origin of Product |
United States |
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